(3beta,7alpha,22E)-Stigmasta-5,22-diene-3,7-diol
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Overview
Description
(3beta,7alpha,22E)-Stigmasta-5,22-diene-3,7-diol is a naturally occurring sterol compound Sterols are a subgroup of steroids and are important components of cell membranes in plants and animals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,7alpha,22E)-Stigmasta-5,22-diene-3,7-diol typically involves multiple steps, starting from simpler sterol precursors. The process often includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the sterol backbone.
Dehydration: Removal of water molecules to form double bonds.
Purification: Techniques such as chromatography to isolate the desired compound.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, including the use of microorganisms or plant cell cultures to produce the compound in large quantities. These methods are often preferred due to their sustainability and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3beta,7alpha,22E)-Stigmasta-5,22-diene-3,7-diol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Addition of hydrogen to reduce double bonds or carbonyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated sterols.
Scientific Research Applications
(3beta,7alpha,22E)-Stigmasta-5,22-diene-3,7-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and dietary supplements.
Mechanism of Action
The mechanism of action of (3beta,7alpha,22E)-Stigmasta-5,22-diene-3,7-diol involves its interaction with cell membranes and various molecular targets. It can modulate membrane fluidity and permeability, affecting cellular processes. Additionally, it may interact with specific receptors or enzymes, influencing signaling pathways and metabolic activities.
Comparison with Similar Compounds
Similar Compounds
Cholesterol: A well-known sterol with a similar structure but different biological functions.
Beta-sitosterol: Another plant sterol with comparable properties and applications.
Stigmasterol: A precursor in the synthesis of (3beta,7alpha,22E)-Stigmasta-5,22-diene-3,7-diol.
Properties
Molecular Formula |
C29H48O2 |
---|---|
Molecular Weight |
428.7 g/mol |
IUPAC Name |
(10R,13R)-17-(5-ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol |
InChI |
InChI=1S/C29H48O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-27-25(13-15-29(23,24)6)28(5)14-12-22(30)16-21(28)17-26(27)31/h8-9,17-20,22-27,30-31H,7,10-16H2,1-6H3/t19?,20?,22?,23?,24?,25?,26?,27?,28-,29+/m0/s1 |
InChI Key |
DPNNWDOFSGOYEK-IYLSJMTHSA-N |
Isomeric SMILES |
CCC(C=CC(C)C1CCC2[C@@]1(CCC3C2C(C=C4[C@@]3(CCC(C4)O)C)O)C)C(C)C |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)C(C)C |
Origin of Product |
United States |
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